molecular formula C19H21N3O2 B13436452 N1-Norposiphen

N1-Norposiphen

Cat. No.: B13436452
M. Wt: 323.4 g/mol
InChI Key: ITTCFQIHBIBVEN-MJGOQNOKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-Norposiphen is a metabolite of Posiphen, a compound primarily investigated for its potential therapeutic effects in neurodegenerative diseases such as Alzheimer’s disease. Posiphen and its metabolites, including this compound, have shown promise in reducing amyloid precursor protein levels, which are implicated in the pathogenesis of Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Norposiphen involves the metabolic conversion of Posiphen. Posiphen is synthesized through a series of chemical reactions, including the formation of a carbamate group and subsequent modifications to achieve the desired molecular structure . The specific synthetic routes and reaction conditions for this compound are detailed in various research studies, highlighting the importance of achieving high chemical and optical purity .

Industrial Production Methods

Industrial production of this compound is closely linked to the production of Posiphen. The process involves large-scale synthesis of Posiphen followed by its metabolic conversion to this compound. This approach ensures the availability of this compound for further research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

N1-Norposiphen undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for understanding the compound’s stability, reactivity, and potential interactions with other molecules .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired chemical transformations .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often analyzed to determine the compound’s efficacy and potential therapeutic benefits .

Properties

Molecular Formula

C19H21N3O2

Molecular Weight

323.4 g/mol

IUPAC Name

[(3aR,8bS)-4,8b-dimethyl-1,2,3,3a-tetrahydropyrrolo[2,3-b]indol-7-yl] N-phenylcarbamate

InChI

InChI=1S/C19H21N3O2/c1-19-10-11-20-17(19)22(2)16-9-8-14(12-15(16)19)24-18(23)21-13-6-4-3-5-7-13/h3-9,12,17,20H,10-11H2,1-2H3,(H,21,23)/t17-,19+/m1/s1

InChI Key

ITTCFQIHBIBVEN-MJGOQNOKSA-N

Isomeric SMILES

C[C@@]12CCN[C@@H]1N(C3=C2C=C(C=C3)OC(=O)NC4=CC=CC=C4)C

Canonical SMILES

CC12CCNC1N(C3=C2C=C(C=C3)OC(=O)NC4=CC=CC=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.